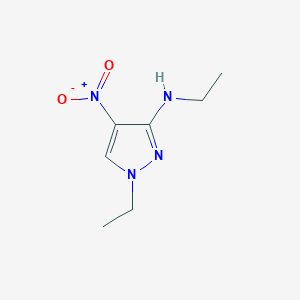
N,1-Diethyl-4-nitropyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Diethyl-4-nitropyrazol-3-amine, also known as DENPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 214.23 g/mol. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of N,1-Diethyl-4-nitropyrazol-3-amine is based on its ability to form stable complexes with metal ions. This property allows this compound to selectively bind to metalloproteins and modulate their activity. The binding of this compound to metal ions can also lead to the formation of reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of metalloproteins, such as matrix metalloproteinases and carbonic anhydrases. In vivo studies have shown that this compound can induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using N,1-Diethyl-4-nitropyrazol-3-amine in lab experiments is its ability to form stable complexes with metal ions. This property allows this compound to selectively bind to metalloproteins and modulate their activity, which can be useful for studying their function. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one of the main limitations of using this compound is its potential toxicity. This compound can induce oxidative stress and cell death, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for research on N,1-Diethyl-4-nitropyrazol-3-amine. One area of research is the design of novel metal complexes that exhibit enhanced therapeutic properties. This can be achieved by modifying the structure of this compound to improve its binding affinity and selectivity for metal ions. Another area of research is the development of new methods for the delivery of this compound to target cells and tissues. This can be achieved by incorporating this compound into nanoparticles or liposomes, which can improve its bioavailability and reduce its toxicity. Finally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
N,1-Diethyl-4-nitropyrazol-3-amine can be synthesized through a multistep process that involves the reaction of 4-nitropyrazole with diethylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. The yield of this synthesis method is typically high, and the purity of the product can be easily verified through various analytical techniques.
科学的研究の応用
N,1-Diethyl-4-nitropyrazol-3-amine has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property has been utilized in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a chelating agent to isolate and study metalloproteins. In pharmacology, this compound has been used to design metal-based drugs for the treatment of various diseases. In medicinal chemistry, this compound has been used to synthesize novel metal complexes that exhibit enhanced therapeutic properties.
特性
IUPAC Name |
N,1-diethyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-8-7-6(11(12)13)5-10(4-2)9-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZDWDPGRBHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C=C1[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)
![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)
![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)